molecular formula C14H11BrClN3O2 B5609188 5-Bromo-N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

5-Bromo-N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B5609188
M. Wt: 368.61 g/mol
InChI Key: VGLAGJLINQFWBM-CNHKJKLMSA-N
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Description

5-Bromo-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-chlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of bromine, chlorine, and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-bromo-N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O2/c1-21-13-3-2-12(16)5-9(13)7-18-19-14(20)10-4-11(15)8-17-6-10/h2-8H,1H3,(H,19,20)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAGJLINQFWBM-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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